

The Ascendancy of 1-Propyl Substituted Triazoles in Medicinal Chemistry: A Technical Guide

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Compound of Interest

Compound Name: 1-Propyl-1H-1,2,3-triazol-4-amine

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For Researchers, Scientists, and Drug Development Professionals

The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry, underpinning the development of a multitude of therapeutic agents. The strategic incorporation of a 1-propyl substituent has proven to be a particularly fruitful avenue of investigation, leading to the discovery of potent antifungal, anticancer, and other pharmacologically active compounds. This technical guide provides an in-depth review of the synthesis, biological activity, and mechanisms of action of 1-propyl substituted triazole compounds, presenting key data in a structured format to facilitate research and development efforts.

Antifungal Activity of 1-Propyl Substituted 1,2,4-Triazoles

A significant body of research on 1-propyl substituted triazoles has focused on the development of novel antifungal agents, largely inspired by the clinical success of fluconazole. These efforts have led to the synthesis of a diverse array of analogues with potent activity against a broad spectrum of pathogenic fungi.

Quantitative Antifungal Activity Data

The minimum inhibitory concentration (MIC) is a key measure of the in vitro antifungal efficacy of a compound. The following table summarizes the MIC values of representative 1-propyl substituted 1,2,4-triazole derivatives against various fungal strains.

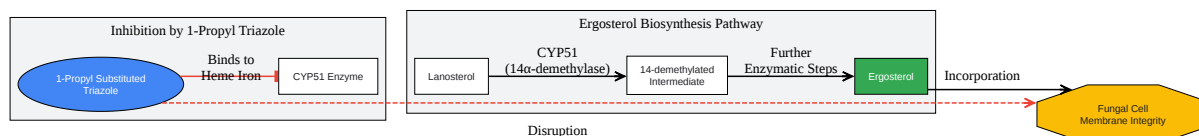
Compound ID	Fungal Strain	MIC (µg/mL)	Reference Compound	MIC (µg/mL)
A1	Candida albicans SC5314	0.125	Fluconazole	0.5
Candida glabrata 537	0.25	Fluconazole	8	
Cryptococcus neoformans 22-21	≤0.125	Fluconazole	4	
Candida albicans 901 (Fluconazole-resistant)	1.0	Fluconazole	>256.0	
A5	Candida albicans 901 (Fluconazole-resistant)	1.0	Fluconazole	>256.0
6c	Candida albicans 100	0.0625	Fluconazole	0.5
Cryptococcus neoformans	0.0625	Fluconazole	2	
Aspergillus fumigatus	4.0	Fluconazole	>64	
Fluconazole-resistant C. albicans	4.0	Fluconazole	>64	
5k	Candida albicans	0.125	Fluconazole	0.5
Cryptococcus neoformans	0.125	Fluconazole	2	

Aspergillus fumigatus	8.0	Fluconazole	>64
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Data compiled from multiple sources, including references[1][2].

Mechanism of Action: Inhibition of Cytochrome P450 14 α -demethylase (CYP51)

The primary mechanism of action for azole antifungals, including 1-propyl substituted derivatives, is the inhibition of the fungal cytochrome P450 enzyme, 14 α -demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death. The 1-propyl group often plays a key role in optimizing the binding of the triazole compound to the active site of the enzyme.



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Caption: Inhibition of Fungal Ergosterol Biosynthesis by 1-Propyl Triazoles.

Anticancer Activity of 1-Propyl Substituted 1,2,3-Triazoles

The versatility of the 1-propyl triazole scaffold extends to oncology, with numerous 1,2,3-triazole derivatives demonstrating potent anticancer activity. These compounds often function by targeting key signaling pathways involved in tumor growth, proliferation, and angiogenesis.

Quantitative Anticancer Activity Data

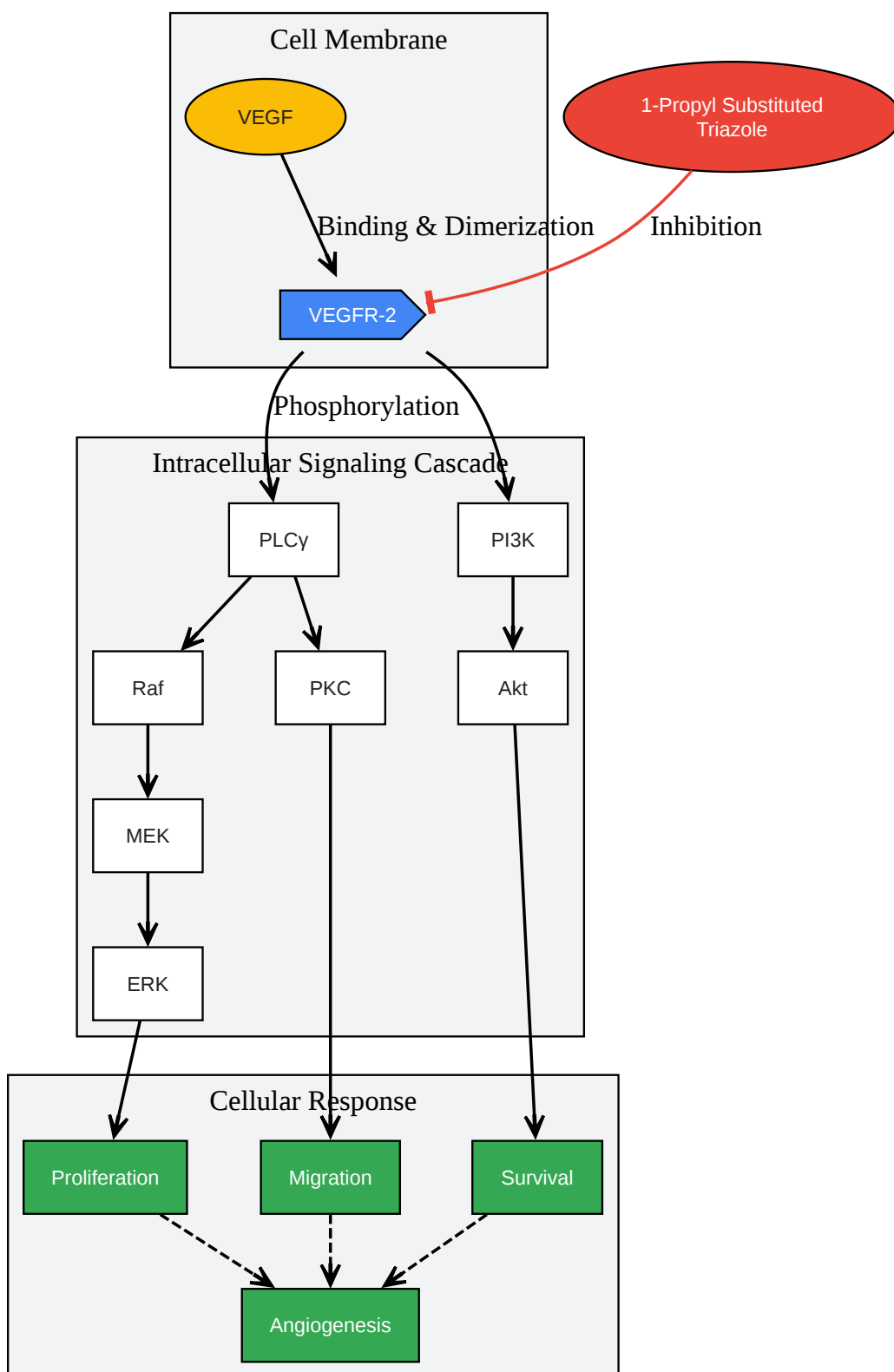
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents the IC₅₀ values for representative 1-propyl substituted 1,2,3-triazole derivatives against various human cancer cell lines.

Compound ID	Cancer Cell Line	IC ₅₀ (μM)	Reference Compound	IC ₅₀ (μM)
4g	HCT-116 (Colon)	1.09 ± 0.17	Cisplatin	12.50 ± 0.25
A549 (Lung)	45.16 ± 0.92	Cisplatin	9.89 ± 0.11	
13b	A549 (Lung)	3.29	Doxorubicin	3.30
7a	A549 (Lung)	8.67	Doxorubicin	3.24
EAD1	H460 (Lung)	11	Chloroquinoline	52
HCC827 (Lung)	7.6	Chloroquinoline	76	
H4	MCF-7 (Breast)	25.3 ± 2.1	Doxorubicin	0.8 ± 0.1
HCT-116 (Colon)	30.1 ± 1.5	Doxorubicin	1.2 ± 0.2	

Data compiled from multiple sources, including references[3][4][5].

Mechanism of Action: Targeting VEGFR-2 Signaling

A prominent mechanism through which 1-propyl substituted triazoles exert their anticancer effects is by inhibiting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathway. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By blocking VEGFR-2, these compounds can effectively cut off the blood supply to tumors.



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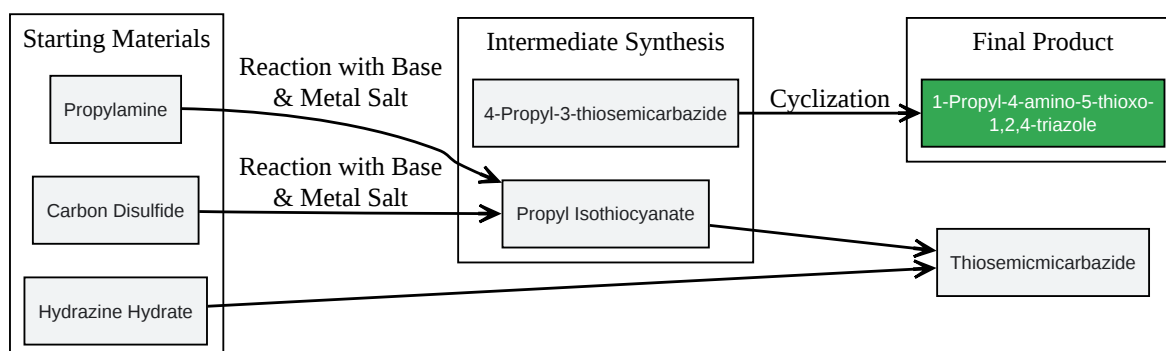
Caption: Inhibition of VEGFR-2 Signaling by 1-Propyl Triazoles.

Experimental Protocols

General Synthesis of 1-Propyl-4-amino-5-thioxo-1,2,4-triazoles

A common route to synthesize 1-propyl substituted 1,2,4-triazole-3-thiones involves the following general steps:

- **Preparation of Propyl Isothiocyanate:** Propylamine is reacted with carbon disulfide in the presence of a base (e.g., ammonia or triethylamine) to yield the corresponding dithiocarbamate salt, which is then treated with a heavy metal salt (e.g., lead nitrate) to afford propyl isothiocyanate.
- **Formation of Thiosemicarbazide:** The propyl isothiocyanate is reacted with hydrazine hydrate to yield 4-propyl-3-thiosemicarbazide.
- **Cyclization:** The 4-propyl-3-thiosemicarbazide is cyclized to the corresponding 1-propyl-4-amino-5-thioxo-1,2,4-triazole by refluxing with a suitable reagent such as an orthoformate or by heating with a carboxylic acid followed by base-catalyzed cyclization.



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Caption: General Synthesis Workflow for 1-Propyl-1,2,4-triazole-3-thiones.

In Vitro Anticancer Activity Evaluation: MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

- **Cell Seeding:** Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.
- **Compound Treatment:** The cells are treated with various concentrations of the 1-propyl substituted triazole compounds for 48-72 hours. A vehicle control (e.g., DMSO) is also included.
- **MTT Addition:** After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours at 37°C.^[6]
- **Formazan Solubilization:** The MTT-containing medium is removed, and the insoluble formazan crystals are dissolved in a solubilization solution, typically dimethyl sulfoxide (DMSO).^[7]
- **Absorbance Measurement:** The absorbance of the purple formazan is measured at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined from the dose-response curve.

Conclusion

1-Propyl substituted triazole compounds represent a versatile and highly promising class of molecules in medicinal chemistry. Their demonstrated efficacy as both antifungal and anticancer agents, coupled with well-elucidated mechanisms of action, provides a strong foundation for further drug discovery and development. The structured data and detailed protocols presented in this guide are intended to serve as a valuable resource for researchers in this dynamic field, facilitating the design and synthesis of next-generation therapeutic agents based on this privileged scaffold.

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